1-(tert-Butoxy)-4-chlorobenzene

Physical Properties Process Chemistry Handling

Research challenge: Simple aryl ethers lack orthogonal reactivity. 1-(tert-Butoxy)-4-chlorobenzene (CAS 18995-35-2) provides a stable t-BuO protecting group and Cl handle for Pd/Ni cross-coupling. • Sequential C-Cl functionalization then acid deprotection to phenol • LogP 3.52 for superior organic solubility and purification • Direct precursor to p-tert-butoxystyrene (PHS photoresists) • Impurity standard (Afatinib Imp. 153, Metoprolol Imp. 39). In stock, ambient shipping.

Molecular Formula C10H13ClO
Molecular Weight 184.66 g/mol
CAS No. 18995-35-2
Cat. No. B096634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(tert-Butoxy)-4-chlorobenzene
CAS18995-35-2
Synonyms1-tert-butoxy-4-chlorobenzene
Molecular FormulaC10H13ClO
Molecular Weight184.66 g/mol
Structural Identifiers
SMILESCC(C)(C)OC1=CC=C(C=C1)Cl
InChIInChI=1S/C10H13ClO/c1-10(2,3)12-9-6-4-8(11)5-7-9/h4-7H,1-3H3
InChIKeyNEJWTQIEQDHWTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(tert-Butoxy)-4-chlorobenzene (CAS 18995-35-2): A Strategic Dual-Function Intermediate for Cross-Coupling and Monomer Synthesis


1-(tert-Butoxy)-4-chlorobenzene (CAS 18995-35-2), also known as tert-butyl 4-chlorophenyl ether, is a halogenated aromatic ether . It exists as a colorless to pale yellow liquid or low-melting solid with the molecular formula C₁₀H₁₃ClO and a molecular weight of 184.66 g/mol . The compound features a chlorine atom and a tert-butoxy group in the para position on a benzene ring, establishing it as a versatile building block in organic synthesis .

Why Generic Substitution Fails for 1-(tert-Butoxy)-4-chlorobenzene: The Critical Role of Orthogonal Functionality in Multi-Step Synthesis


Generic substitution of 1-(tert-Butoxy)-4-chlorobenzene with simpler analogs, such as 4-chloroanisole or 4-chlorophenol, is not a viable option in advanced synthetic routes. The compound's unique value lies in its dual, orthogonal functionality: a stable tert-butyl ether protecting group and a chlorine atom primed for cross-coupling reactions . This combination enables a specific synthetic sequence—cross-coupling at the C–Cl bond, followed by acid-catalyzed deprotection of the tert-butyl group to reveal a phenol—which is unattainable with non-ether or less stable ether analogs [1]. Its higher lipophilicity (LogP 3.52) compared to 4-chloroanisole (LogP ~2.8) and 4-chlorophenol (LogP ~2.4) significantly enhances solubility and partitioning in organic media, a critical factor for both reaction homogeneity and the purification of advanced intermediates .

Quantitative Evidence Guide: 1-(tert-Butoxy)-4-chlorobenzene Versus Key Comparators


Physical State and Processing: 1-(tert-Butoxy)-4-chlorobenzene is a Low-Melting Solid vs. Liquid 4-Chloroanisole

1-(tert-Butoxy)-4-chlorobenzene (CAS 18995-35-2) is a low-melting solid with a melting point of 45.5-46.5°C . In contrast, the methyl ether analog, 4-chloroanisole (CAS 623-12-1), is a liquid at room temperature with a melting point of -18°C . The higher melting point of the target compound simplifies handling, storage, and purification in large-scale synthesis, as it can be stored and weighed as a solid, minimizing the risk of spills and volatile loss associated with liquids.

Physical Properties Process Chemistry Handling

Lipophilicity and Solubility: 1-(tert-Butoxy)-4-chlorobenzene Exhibits Higher LogP, Enhancing Organic Phase Partitioning

The computed partition coefficient (LogP) for 1-(tert-Butoxy)-4-chlorobenzene is 3.52 . This is significantly higher than the LogP of its deprotected analog, 4-chlorophenol (LogP ~2.4), and higher than the methyl ether, 4-chloroanisole (LogP ~2.8) [1][2]. The increased lipophilicity facilitates superior extraction into organic solvents during workup, improves chromatographic purification, and enhances membrane permeability in cell-based assays when the compound is incorporated into a bioactive scaffold.

Physicochemical Properties Drug Design Extraction

Orthogonal Reactivity: The tert-Butyl Group Enables Sequential Cross-Coupling and Deprotection Strategies

1-(tert-Butoxy)-4-chlorobenzene serves as a precursor for p-tert-butoxystyrene, a monomer used in the synthesis of poly(p-hydroxystyrene)-based materials after deprotection . The tert-butyl ether group is stable to basic and nucleophilic conditions but is readily cleaved under mild acidic conditions (e.g., H₃PO₄, CeCl₃/NaI) [1]. This orthogonal stability profile allows for selective deprotection in the presence of other base-sensitive functionalities, a critical advantage over methyl or benzyl ethers which require harsher, less selective conditions.

Protecting Group Cross-Coupling Synthetic Strategy

Scalable Synthesis: A Patent-Validated Route with Good Yield from 4-Chlorophenol and Isobutene

A patent (CN 1513827 A) describes a process for preparing 4-tert-butoxy-chlorobenzene via etherification of p-chlorophenol with isobutene, using a strong acid catalyst (30-98 wt% H₂SO₄) and a quaternary ammonium salt [1]. This method is specifically designed for industrial scale and offers a more atom-economical and cost-effective route compared to traditional Williamson ether synthesis using tert-butyl halides and strong bases. The patent validates the compound's accessibility and scalability for commercial production.

Process Chemistry Scale-up Manufacturing

Optimal Application Scenarios for 1-(tert-Butoxy)-4-chlorobenzene in Research and Industrial Settings


Synthesis of p-tert-Butoxystyrene Monomers for Advanced Polymer Materials

1-(tert-Butoxy)-4-chlorobenzene is the direct precursor to p-tert-butoxystyrene, a monomer used in the production of poly(p-tert-butoxystyrene) . This polymer, upon acidic deprotection of the tert-butyl group, yields poly(p-hydroxystyrene) (PHS), a key material in photoresists for semiconductor manufacturing and as a component in high-performance coatings and adhesives . The use of this intermediate is essential for creating polymers with precisely controlled molecular weight and end-group functionality via living polymerization techniques .

Modular Synthesis of Biaryl and Heteroaryl Scaffolds via Sequential Cross-Coupling

The compound's chloro substituent serves as a robust handle for palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) . This allows for the introduction of diverse aryl, heteroaryl, or amine groups while the tert-butoxy group remains intact. Subsequent deprotection reveals a free phenol, which can be further functionalized. This two-step, orthogonal strategy is a cornerstone of modern medicinal chemistry for rapidly generating libraries of drug-like molecules with varied substitution patterns .

Synthesis of Impurity Standards and Metabolites for Pharmaceutical Analysis

1-(tert-Butoxy)-4-chlorobenzene is listed as an impurity standard (e.g., Afatinib Impurity 153, Metoprolol Impurity 39) . Its well-defined physical properties (solid state, high LogP) and established synthetic accessibility make it an ideal candidate for the preparation of reference standards. These standards are crucial for analytical method development, validation, and quality control in the pharmaceutical industry, ensuring the purity and safety of active pharmaceutical ingredients (APIs) .

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